2'-(5-bromofuran-2-carbonyl)-5'-(4-bromophenyl)-1,4-diphenyl-3',4'-dihydro-1H,2'H-3,3'-bipyrazole
Description
This compound features a 3,3'-bipyrazole core with two brominated substituents: a 5-bromofuran-2-carbonyl group at the 2'-position and a 4-bromophenyl moiety at the 5'-position. The bromine atoms enhance lipophilicity and may participate in halogen bonding, critical for both crystallographic packing and biological activity .
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[5-(4-bromophenyl)-3-(1,4-diphenylpyrazol-3-yl)-3,4-dihydropyrazol-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20Br2N4O2/c30-21-13-11-20(12-14-21)24-17-25(35(32-24)29(36)26-15-16-27(31)37-26)28-23(19-7-3-1-4-8-19)18-34(33-28)22-9-5-2-6-10-22/h1-16,18,25H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGRFWVDCARAQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=C(O3)Br)C4=NN(C=C4C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20Br2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2'-(5-bromofuran-2-carbonyl)-5'-(4-bromophenyl)-1,4-diphenyl-3',4'-dihydro-1H,2'H-3,3'-bipyrazole is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features include a bipyrazole core linked to various aromatic and heteroaromatic substituents, which may enhance its biological activity. This article explores the biological properties of this compound, including its synthesis, biological assays, and potential therapeutic applications.
Synthesis
The synthesis of this compound involves multi-step organic reactions. Common methods include:
- Formation of the Bipyrazole Core : Utilizing appropriate pyrazole derivatives.
- Bromination Reactions : Introducing bromine substituents at specific positions on the furan and phenyl rings.
- Carbonylation : Incorporating carbonyl groups to enhance reactivity and biological interactions.
These reactions can be optimized using various catalysts and solvents to improve yield and purity.
Anticancer Activity
Recent studies indicate that compounds with similar structural motifs exhibit promising anticancer properties. For example, benzo[b]furan derivatives have shown significant antiproliferative effects against various cancer cell lines . The unique bipyrazole structure of our compound may similarly interact with cellular pathways involved in cancer proliferation.
Antimicrobial Properties
Molecular docking studies have suggested that this compound may exhibit antimicrobial activity. The presence of the brominated furan moiety could enhance binding affinity to microbial targets .
The biological activity of this compound is likely mediated through interactions with specific biological macromolecules such as enzymes or receptors. Molecular docking simulations can elucidate these interactions by identifying potential binding sites and affinities for targets involved in disease processes.
Comparative Analysis
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(5-bromofuran-2-carbonyl)-5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole | Contains thiophene instead of diphenyl | May exhibit different biological activities due to thiophene's presence |
| 1-(5-methoxyfuran-2-carbonyl)-5-(4-chlorophenyl)-3',4'-dihydro-1H-pyrazole | Substituted with methoxy and chlorine | Variability in electronic properties affecting reactivity |
| 1-(furan-2-carbonyl)-5-(phenyl)-3',4'-dihydro-pyrazole | Lacks brominated substituents | Simpler structure may lead to different interaction profiles |
This table highlights how variations in substituents can influence the biological activity and chemical behavior of related compounds.
Case Studies
Several studies have focused on the biological properties of similar compounds:
- Anticancer Studies : A study demonstrated that benzo[b]furan derivatives exhibited excellent selectivity against human aortic arterial endothelial cells (HAAECs), suggesting potential therapeutic applications in cancer treatment .
- Antimicrobial Testing : Research on furan-carboxamide derivatives indicated promising results against various bacterial strains, highlighting the potential for developing new antimicrobial agents based on similar structural frameworks .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Pyrazole Derivatives
- Compound 4 () : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
- Compound 5 () : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
Key Findings :
- Isostructurality between Cl and F derivatives (4 and 5) suggests minor halogen substitutions (Cl→Br in the target compound) may preserve crystal packing but alter electronic properties. However, bromine’s larger atomic radius may necessitate slight lattice adjustments .
Bromophenyl-Containing Analogues
- Compound I () : 4-(4-Bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
- Compound 3 () : N-aryl-5(3)-phenyl-4-(3,5-diphenyl-1-pyrazolyl)-3(5)-pyrazoleamines.
Electronic and Crystallographic Insights
- For example, 3-chlorocinnamic acid and 3-bromocinnamic acid exhibit distinct crystal structures due to halogen size differences, suggesting similar variability in brominated pyrazoles .
- Software Tools : Studies on similar compounds rely on SHELX for crystallography (e.g., ) and Multiwfn for electron density analysis, highlighting the importance of computational tools in rationalizing structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
